![molecular formula C11H13F2N B1469040 N-[(2,4-difluorophenyl)methyl]cyclobutanamine CAS No. 1250017-40-3](/img/structure/B1469040.png)
N-[(2,4-difluorophenyl)methyl]cyclobutanamine
Descripción general
Descripción
N-[(2,4-difluorophenyl)methyl]cyclobutanamine (DFMC) is a cyclic amine compound that has been studied for its potential applications in scientific research. It is a fluorinated derivative of cyclobutanamine, an amine that is found in nature and is known for its biological activity. DFMC is an important compound for its potential use in drug discovery, drug delivery, and other scientific research applications.
Aplicaciones Científicas De Investigación
Cyclobutane-Containing Compounds
Origin, Synthesis, and Biological Activities : Research on cyclobutane-containing alkaloids, isolated from both terrestrial and marine species, highlights over 60 compounds with antimicrobial, antibacterial, antitumor, and other activities. This review discusses the synthesis, origins, and potential new applications predicted by the computer program PASS, emphasizing the significance of cyclobutane-containing alkaloids in drug discovery (Sergeiko et al., 2008).
Epigenetic Modifications by Chemicals
DNA Methyltransferase Inhibitors : The review on DNA methyltransferase inhibitors showcases their efficacy as antitumor agents and their role in novel cancer therapy strategies. This highlights a potential area of research for chemical compounds influencing epigenetic processes, which may indirectly relate to the broader chemical class including N-[(2,4-difluorophenyl)methyl]cyclobutanamine (Lyko & Brown, 2005).
Environmental Impact and Contaminant Degradation
Nanomaterials in Contaminant Degradation : The significance of nanomaterials for environmental applications, including the degradation of contaminants, provides an innovative platform for removing impurities from water. This area could be relevant for research into how cyclobutane-containing compounds or similar structures might be used or affected by such technologies (Khan & Lee, 2021).
Cyclobutane Natural Products
Structural Diversity, Sources, Bioactivities : The review of [2 + 2]-cycloaddition-derived cyclobutane natural products covers their structural diversity, sources, bioactivities, and biomimetic syntheses. It shows the scientific interest in cyclobutane structures for their unique properties and applications in developing new therapeutics (Yang et al., 2022).
Propiedades
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-9-5-4-8(11(13)6-9)7-14-10-2-1-3-10/h4-6,10,14H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOGPZVMUAOSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-difluorophenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



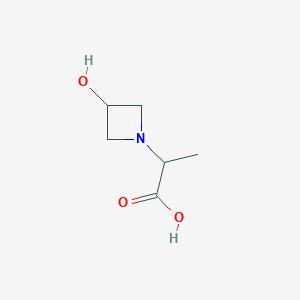
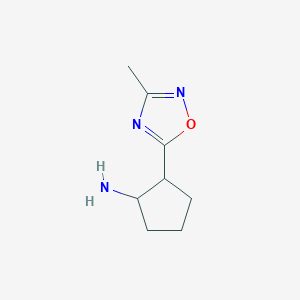
![5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B1468962.png)
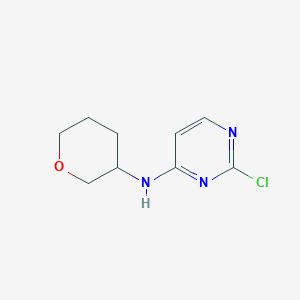

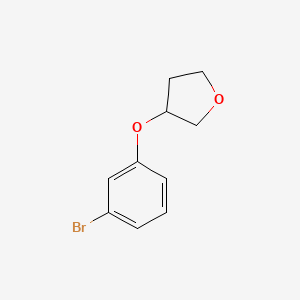
![2-[(Cyclopentylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1468966.png)
![2-(3-hydroxyazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468968.png)
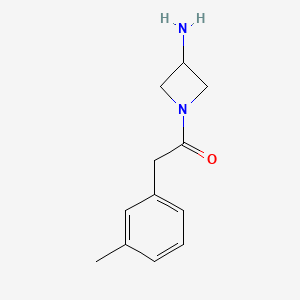
![2,2,2-trifluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1468973.png)

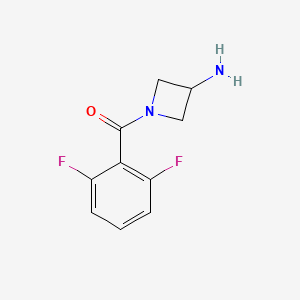
![(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1468979.png)
